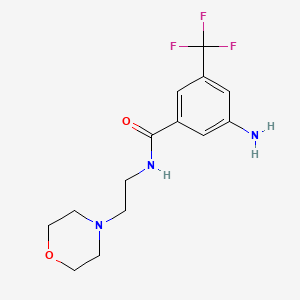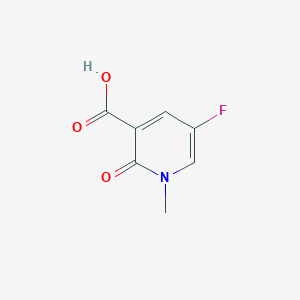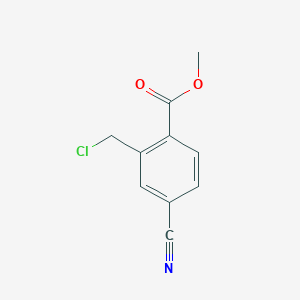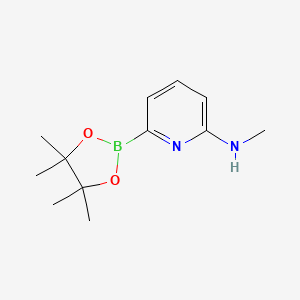
3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an amino group, a morpholinoethyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to form an amino group.
Acylation: to introduce the benzamide moiety.
Substitution: reactions to introduce the morpholinoethyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-N-(2-morpholinoethyl)-5-methylbenzamide
- 3-amino-N-(2-morpholinoethyl)-5-chlorobenzamide
- 3-amino-N-(2-morpholinoethyl)-5-bromobenzamide
Uniqueness
The trifluoromethyl group in 3-amino-N-(2-morpholinoethyl)-5-(trifluoromethyl)benzamide imparts unique electronic properties, making it more lipophilic and potentially more bioactive compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C14H18F3N3O2 |
|---|---|
Peso molecular |
317.31 g/mol |
Nombre IUPAC |
3-amino-N-(2-morpholin-4-ylethyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H18F3N3O2/c15-14(16,17)11-7-10(8-12(18)9-11)13(21)19-1-2-20-3-5-22-6-4-20/h7-9H,1-6,18H2,(H,19,21) |
Clave InChI |
TZOWXNWBBHVINH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)

![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)





![O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13920646.png)
methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)
![2',4'-Dimethyl-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13920652.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benz[f]indazole](/img/structure/B13920658.png)
